molecular formula C12H17N B13642281 3-(2,3-Dimethylphenyl)pyrrolidine

3-(2,3-Dimethylphenyl)pyrrolidine

Cat. No.: B13642281
M. Wt: 175.27 g/mol
InChI Key: VXAREYJQYKKLFK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the third position of the pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry due to their biological activity and versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidines or phenyl derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pyrrolidine ring and the dimethylphenyl group contribute to the compound’s ability to fit into the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Uniqueness: 3-(2,3-Dimethylphenyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)11-6-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

VXAREYJQYKKLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCNC2)C

Origin of Product

United States

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